molecular formula C7H10ClN B1362654 1-Ethylpyridinium Chloride CAS No. 2294-38-4

1-Ethylpyridinium Chloride

Cat. No.: B1362654
CAS No.: 2294-38-4
M. Wt: 143.61 g/mol
InChI Key: AMFMJCAPWCXUEI-UHFFFAOYSA-M
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Description

1-Ethylpyridinium Chloride is an organic compound with the chemical formula C7H10ClN . It is a type of pyridinium salt, which is characterized by the presence of a positively charged pyridinium ion. This compound is typically found as a white to green to blue crystalline powder and is soluble in water . It is used in various chemical reactions and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

1-Ethylpyridinium Chloride plays a significant role in biochemical reactions, particularly as a solvent and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to dissolve and depolymerize cellulose, leading to the formation of low molecular weight compounds such as cellobiose, glucose, and levoglucosan

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of perovskite solar cells, this compound controls the morphological growth of CH3NH3PbI3, leading to a continuous and dense morphology . This indicates its potential impact on cellular structures and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It acts as a solvent and reagent, facilitating the dissolution and depolymerization of cellulose into various low molecular weight compounds . Additionally, it can influence the growth and morphology of perovskite crystals, highlighting its role in biochemical and material science applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. For instance, it has been shown to exhibit a high variability of temperature ranges during phase transitions, such as freezing and melting . Understanding these temporal effects is crucial for its application in long-term biochemical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the depolymerization of cellulose. It interacts with enzymes and cofactors to break down cellulose into low molecular weight compounds

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its solubility and interactions with transporters or binding proteins. Its high solubility in water facilitates its distribution within cellular environments

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. While specific targeting signals or post-translational modifications have not been extensively studied, its role in controlling the growth and morphology of perovskite crystals suggests potential interactions with cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Ethylpyridinium Chloride can be synthesized through the reaction of pyridine with ethyl chloride under acidic conditions. The general reaction involves mixing pyridine and ethyl chloride in the presence of a catalyst, such as hydrochloric acid, and heating the mixture to facilitate the reaction .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of large-scale reactors where pyridine and ethyl chloride are combined with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

1-Ethylpyridinium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts .

Scientific Research Applications

1-Ethylpyridinium Chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methylpyridinium Chloride
  • 1-Butylpyridinium Chloride
  • 1-Propylpyridinium Chloride

Comparison:

1-Ethylpyridinium Chloride is unique due to its specific alkyl group (ethyl) attached to the pyridinium ring. This structural difference can influence its reactivity and solubility compared to other pyridinium salts. For instance, 1-Methylpyridinium Chloride has a smaller alkyl group, which may result in different solubility and reactivity properties .

Properties

IUPAC Name

1-ethylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFMJCAPWCXUEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883823
Record name Pyridinium, 1-ethyl-, chloride (1:1)
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Molecular Weight

143.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-38-4
Record name Ethylpyridinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2294-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Ethylpyridinium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-ethyl-, chloride (1:1)
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Record name Pyridinium, 1-ethyl-, chloride (1:1)
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Record name 1-Ethylpyridinium Chloride
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Record name 1-ETHYLPYRIDINIUM CHLORIDE
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Synthesis routes and methods

Procedure details

Liquified chloroethane was mixed with 10% excess chilled pyridine, sealed in the Parr pressure reaction apparatus and heated for 3 hrs. at 120° C. The resulting white, extremely hygroscopic crystals were washed three times with anhydrous ether and dried. This procedure gave a 83.4% yield of crystals, mp 116°-118° C., (lit, mp 118°-120° C.). NMR, δ1.75 (t, 3 protons), δ5.18 (q, 2 protons), δ8.20 (t, 2 protons), δ8.60 (t, 1 proton), δ9.90 (d, 2 protons).
Quantity
0 (± 1) mol
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Reaction Step One
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Yield
83.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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